An In-depth Technical Guide to the Structure and Application of NH-bis-PEG3-azide
An In-depth Technical Guide to the Structure and Application of NH-bis-PEG3-azide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
NH-bis(PEG3-azide) is a versatile, heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a central secondary amine and two terminal azide (B81097) functionalities separated by flexible polyethylene (B3416737) glycol (PEG) spacers, enables the precise and efficient construction of complex molecular architectures. This guide provides a comprehensive overview of the structure, properties, and applications of NH-bis(PEG3-azide), with a focus on its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other advanced bioconjugates. Detailed experimental protocols and workflow visualizations are provided to facilitate its practical implementation in a research setting.
Core Structure and Chemical Properties
NH-bis(PEG3-azide) is a branched molecule built upon a central secondary amine. Two identical arms, each consisting of a triethylene glycol (PEG3) spacer, extend from this central nitrogen atom. Crucially, each PEG arm is terminated with a chemically reactive azide (-N₃) group. The PEG linkers are hydrophilic, which can enhance the solubility of the resulting conjugate in aqueous media.[1]
The structure contains three key reactive handles:
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One central secondary amine (-NH-): This nucleophilic amine can readily react with electrophiles such as carboxylic acids, activated NHS esters, and other carbonyl compounds to form stable amide bonds.[2][3]
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Two terminal azide (-N₃) groups: These groups are poised for bioorthogonal "Click Chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the highly specific and efficient conjugation of two molecules bearing alkyne or strained alkyne moieties, such as DBCO or BCN.[3][4]
This trifunctional nature allows for a stepwise and controlled approach to synthesizing complex, multi-component systems.
Physicochemical Data
The key quantitative properties of NH-bis(PEG3-azide) are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₃N₇O₆ | [5][6] |
| Molecular Weight | 419.48 g/mol | [5][6][7] |
| CAS Number | 1258939-39-7 | [3][5][6] |
| Purity | >95% - ≥98% | [5][6][8] |
| Appearance | (Typically) A colorless to pale yellow oil or solid | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |
| SMILES | [N-]=[N+]=NCCOCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-] | [5][6] |
| Storage Conditions | Store at -20°C or 4°C, keep dry and protected from light. | [6][7][8] |
Key Applications in Drug Development
The unique structure of NH-bis(PEG3-azide) makes it an invaluable tool for linking different molecular entities with high precision.
PROTAC Synthesis
A primary application of this linker is in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
NH-bis(PEG3-azide) can serve as the central scaffold of a PROTAC. The workflow typically involves:
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Conjugation of the first ligand: The central amine of the linker is reacted with a ligand that binds to the target protein (the "warhead").
-
Conjugation of the second ligand: The two terminal azide groups are then available to react, via Click Chemistry, with an alkyne-modified ligand that binds to an E3 ligase (e.g., VHL or Cereblon).
This modular approach allows for the rapid assembly of a library of PROTACs with varying linkers and ligands to optimize for degradation efficiency and pharmacokinetic properties.
Branched Bioconjugates
Beyond PROTACs, NH-bis(PEG3-azide) is used to create branched bioconjugates. For instance, it can be used to attach two copies of a payload (e.g., a cytotoxic drug, an imaging agent, or a targeting ligand) to a single point on a biomolecule such as an antibody or peptide.[4] This can increase the valency and potency of the conjugate.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific properties of the molecules being conjugated.
Protocol 1: Amide Bond Formation with the Central Amine
This protocol describes the conjugation of a carboxylic acid-containing molecule to the central amine of NH-bis(PEG3-azide) using standard carbodiimide (B86325) chemistry.
Materials:
-
NH-bis(PEG3-azide)
-
Molecule of interest with a carboxylic acid group (Molecule-COOH)
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC or column chromatography)
Procedure:
-
Activation of Carboxylic Acid: In a reaction vessel, dissolve Molecule-COOH (1.0 eq) and NHS (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir at 0°C for 15 minutes, then allow it to warm to room temperature and stir for 1-2 hours to form the NHS ester.
-
Conjugation: In a separate vessel, dissolve NH-bis(PEG3-azide) (0.9 eq) in anhydrous DMF.
-
Add the activated Molecule-NHS ester solution dropwise to the NH-bis(PEG3-azide) solution.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC, until the starting material is consumed.
-
Purification: Upon completion, quench the reaction if necessary. Remove the solvent under reduced pressure. Purify the resulting conjugate using reverse-phase HPLC or silica (B1680970) gel chromatography to isolate the desired product.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-containing molecule to the terminal azide groups of the previously synthesized conjugate.
Materials:
-
Azide-functionalized conjugate from Protocol 1
-
Alkyne-containing molecule (Molecule-Alkyne) (2.2 eq)
-
Copper(II) sulfate (B86663) (CuSO₄) (0.2 eq)
-
Sodium ascorbate (B8700270) (0.4 eq)
-
Solvent system (e.g., a mixture of t-Butanol and water, or DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction Setup: Dissolve the azide-functionalized conjugate (1.0 eq) and Molecule-Alkyne (2.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate microfuge tube, prepare fresh solutions of CuSO₄ and sodium ascorbate in water.
-
Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. A color change is often observed.
-
Reaction: Stir the mixture vigorously at room temperature for 2-8 hours. The reaction should be protected from oxygen if possible (e.g., by bubbling with argon or nitrogen).
-
Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired triazole-linked product.
-
Purification: Once the reaction is complete, purify the final bioconjugate using reverse-phase HPLC or another suitable chromatographic technique to remove the catalyst and unreacted starting materials.
Visualization of the PROTAC Mechanism of Action
The diagram below illustrates the fundamental mechanism by which a PROTAC, synthesized using a linker like NH-bis-PEG3-azide, induces the degradation of a target protein.
References
- 1. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 | BroadPharm [broadpharm.com]
- 2. cenmed.com [cenmed.com]
- 3. NH-bis(PEG3-azide), 1258939-39-7 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. chemscene.com [chemscene.com]
- 7. NH-bis(PEG3-azide) | TargetMol [targetmol.com]
- 8. NH-(PEG3-azide)2 | CAS:1258939-39-7 | Biopharma PEG [biochempeg.com]
